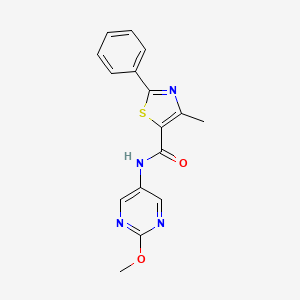

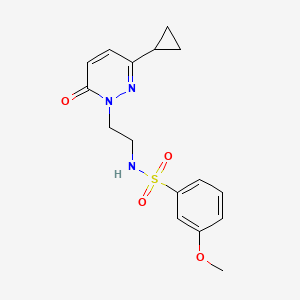

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a chemical entity that appears to be related to various research areas, including the synthesis of fluorescent dyes, HIV integrase inhibitors, c-Met inhibitors, and Lck inhibitors. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related thiazole carboxamide compounds involves multiple steps, including the use of building blocks like thioamides and the optimization of synthetic routes through reactions such as reduction and nucleophilic substitution. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide was achieved with high yield using 2-nitropyridine as a raw material and was optimized for temperature and solvent use . This suggests that a similar approach could be applied to synthesize N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is often characterized by features such as the presence of a long chain capable of forming hydrogen bonds and specific structural motifs that confer activity against certain targets, such as c-Met inhibitors . Additionally, the presence of substituents on the pyrimidine ring can significantly affect the molecular properties, as seen in the spectral studies of related compounds .

Chemical Reactions Analysis

Thiazole carboxamides can participate in various chemical reactions, including excited state proton transfer (ESPT) and intramolecular charge transfer (ICT), which are important for the fluorescence properties of dye compounds . The reactivity of such compounds can be influenced by the nature of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives can be quite diverse. For example, fluorescent dyes based on thiazole carboxamides display a wide range of fluorescence from 412 to 672 nm with quantum yields ranging from 0.1 to 0.88 . The pharmacokinetic profiles and potency of carboxamide derivatives, such as HIV integrase inhibitors, are optimized to achieve low nanomolar activity and good pharmacokinetics in preclinical species . The spectral properties, including IR and NMR, are also influenced by the substituents present on the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

The crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been investigated to understand the structural characteristics that contribute to their biological activity. These studies provide insights into the molecular interactions and conformations that are critical for the compound's function, laying a foundation for the design of more potent derivatives (Richter et al., 2023).

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from similar structures, aiming to explore their potential as anti-inflammatory, analgesic, and anticancer agents. The synthesis of these compounds involves various chemical reactions and provides a pathway for the development of new therapeutic agents with improved efficacy and selectivity (Abu‐Hashem et al., 2020).

Spectral Analysis and Substituent Effects

Spectral studies, including IR and 1H NMR, of compounds with similar structures have been conducted to assess the effects of substituents on their spectral properties. These studies are crucial for understanding how different functional groups influence the compound's chemical behavior and reactivity, which is essential for the rational design of new compounds with desired properties (Arulkumaran et al., 2014).

Anticancer and Anti-Inflammatory Applications

Research has explored the use of similar compounds in the development of new anticancer and anti-inflammatory drugs. By synthesizing and evaluating the biological activities of these derivatives, scientists aim to identify potent compounds that can serve as effective treatments for various diseases. The structure-activity relationship studies help in pinpointing the molecular features responsible for the therapeutic effects (Rahmouni et al., 2016).

Kinase Inhibition for Cancer Therapy

Some derivatives have been identified as selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. These compounds exhibit potent enzyme inhibition and demonstrate significant tumor growth inhibition in preclinical models, highlighting their potential as novel anticancer agents (Schroeder et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10-13(23-15(19-10)11-6-4-3-5-7-11)14(21)20-12-8-17-16(22-2)18-9-12/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCKBPUBBBQURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)

![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)

![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)